1-Bromo-2-ethoxy-3,4-difluoro-5-methylbenzene
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Overview
Description
1-Bromo-2-ethoxy-3,4-difluoro-5-methylbenzene is an organic compound with the molecular formula C9H9BrF2O It is a derivative of benzene, characterized by the presence of bromine, ethoxy, difluoro, and methyl groups attached to the benzene ring
Preparation Methods
The synthesis of 1-Bromo-2-ethoxy-3,4-difluoro-5-methylbenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom to the benzene ring.
Ethoxylation: Addition of an ethoxy group (-OCH2CH3) to the benzene ring.
Fluorination: Introduction of fluorine atoms to specific positions on the benzene ring.
Methylation: Addition of a methyl group (-CH3) to the benzene ring.
These reactions are carried out under controlled conditions, often using catalysts and specific reagents to achieve the desired substitution patterns. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield .
Chemical Reactions Analysis
1-Bromo-2-ethoxy-3,4-difluoro-5-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-2-ethoxy-3,4-difluoro-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethoxy-3,4-difluoro-5-methylbenzene involves its interaction with molecular targets through its functional groups. The bromine, ethoxy, difluoro, and methyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in biochemical assays or synthetic reactions .
Comparison with Similar Compounds
1-Bromo-2-ethoxy-3,4-difluoro-5-methylbenzene can be compared with other similar compounds, such as:
1-Bromo-4,5-difluoro-2-methylbenzene: Lacks the ethoxy group, which may affect its reactivity and applications.
1-Bromo-2-ethoxy-4-fluoro-5-methylbenzene: Has a different fluorination pattern, leading to variations in chemical behavior.
1-Bromo-2-ethoxy-3,5-difluoro-4-methylbenzene: Different positioning of the methyl group, influencing its properties
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical properties.
Properties
IUPAC Name |
1-bromo-2-ethoxy-3,4-difluoro-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-3-13-9-6(10)4-5(2)7(11)8(9)12/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBZYOOLOOIXCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1F)F)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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